N-ethyl-4-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-phenylbenzenesulfonamide
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Overview
Description
N-ethyl-4-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-phenylbenzenesulfonamide is a complex organic compound that features a benzo[d]thiazole moiety, a piperazine ring, and a benzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been shown to inhibit COX-1, an enzyme involved in inflammation .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives have been shown to inhibit the COX-1 enzyme, thereby affecting the inflammatory response .
Result of Action
Thiazole derivatives have been shown to have various effects, such as analgesic and anti-inflammatory activities . For example, some thiazole derivatives have been found to inhibit COX-1, leading to a reduction in inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-phenylbenzenesulfonamide typically involves multiple steps:
Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Piperazine ring incorporation: The benzo[d]thiazole derivative is then reacted with piperazine, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Sulfonamide formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base like pyridine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them to amines or thiols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially at positions ortho or para to the existing substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-ethyl-4-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-phenylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-4-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-phenylbenzenesulfonamide: shares structural similarities with other benzo[d]thiazole derivatives and piperazine-containing compounds.
Uniqueness
Structural Complexity: The combination of benzo[d]thiazole, piperazine, and sulfonamide groups in a single molecule is relatively unique.
Biological Activity: Its specific arrangement of functional groups may confer unique biological activities not seen in simpler analogs.
Conclusion
This compound is a compound of significant interest due to its complex structure and potential applications in various fields of research. Its synthesis, chemical reactivity, and biological activities make it a valuable subject for further study and development.
Properties
IUPAC Name |
N-ethyl-4-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S2/c1-3-31(22-7-5-4-6-8-22)36(33,34)23-12-10-21(11-13-23)26(32)29-15-17-30(18-16-29)27-28-24-14-9-20(2)19-25(24)35-27/h4-14,19H,3,15-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHBFZSAAQFTOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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